5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine

説明

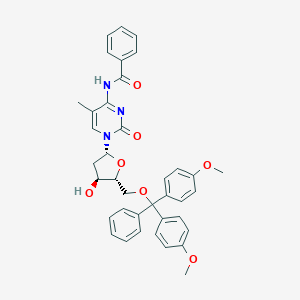

5'-O-ジメトキシトリチル-N4-ベンゾイル-5-メチル-2'-デオキシシチジン (5'-O-DMT-N4-Bz-5-Me-dC) は、デオキシリボ核酸 (DNA) またはリボ核酸 (RNA) の合成に使用される修飾ヌクレオシドです。 この化合物は、メチル化されていないデオキシシチジンと比較して、結合特性が向上し、二重鎖の安定性が増加するため、核酸化学の分野で特に重要です .

準備方法

合成ルートと反応条件

5'-O-DMT-N4-Bz-5-Me-dC の合成には、デオキシシチジンのヒドロキシル基とアミノ基の保護から始まる複数のステップが含まれます。 5'-ヒドロキシル基はジメトキシトリチル (DMT) 基で保護され、N4-アミノ基はベンゾイル (Bz) 基で保護されます。 シトシン環の 5 位におけるメチル化は、制御された条件下でメチル化剤を使用して達成されます .

工業生産方法

5'-O-DMT-N4-Bz-5-Me-dC の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、自動合成装置と高スループット精製技術の使用が含まれ、高純度と収率が保証されます。 この化合物は通常、4°C で保管され、光から保護することで安定性が維持されます .

化学反応の分析

Diels-Alder Conjugation

The DMT and benzoyl groups facilitate conjugation with diene-modified oligonucleotides and maleimide-derivatized peptides via Diels-Alder reactions. This enhances bioconjugate stability and targeting efficiency .

Table 2: Reaction Conditions for Key Applications

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Oligonucleotide Coupling | 0.1 M tetrazole, 15 min | High-yield phosphodiester bonds |

| Diels-Alder Conjugation | 37°C, 24h, DMF | Peptide-oligonucleotide hybrids |

Protective Groups

- DMT Group : Enhances 5'-OH stability, improving synthesis efficiency .

- Benzoyl Group : Increases solubility and protects N4 from unwanted nucleophilic attack .

- 5-Methyl Substitution : Alters base-pairing properties (e.g., reduced binding to DNA polymerase) .

Therapeutic Implications

The compound’s derivatives are used in:

- Antiviral Agents : Modified nucleosides inhibit viral replication by interfering with DNA/RNA synthesis .

- Gene Editing : 5-Methylcytosine analogs disrupt CpG methylation patterns, aiding epigenetic studies .

Table 3: Related Analogues and Their Properties

Research Findings

Recent studies highlight the compound’s role in:

科学的研究の応用

Nucleic Acid Synthesis

Key Role in Oligonucleotide Synthesis:

DMT-NBz-5-Me-dC serves as a crucial building block in the synthesis of oligonucleotides. These oligonucleotides are essential for genetic research applications, including gene therapy and molecular diagnostics. The compound's protective groups allow for selective reactions during the synthesis process, leading to higher yields and purities of the final products .

Pharmaceutical Development

Antiviral and Anticancer Drug Development:

The compound is instrumental in developing antiviral and anticancer drugs. Modified nucleosides like DMT-NBz-5-Me-dC enhance therapeutic efficacy and reduce side effects by improving the pharmacokinetic properties of nucleoside analogs used in treatment regimens . Its application in drug formulation allows for more targeted therapies that can lead to better patient outcomes.

Biotechnology Applications

Design of DNA Probes and Primers:

In biotechnology, DMT-NBz-5-Me-dC aids in designing DNA probes and primers for PCR (Polymerase Chain Reaction). This capability facilitates accurate and efficient DNA amplification, which is critical for various applications including cloning, sequencing, and gene expression analysis .

Research in Epigenetics

Understanding Gene Regulation:

The compound is valuable in epigenetic studies, where it helps researchers investigate gene regulation mechanisms through modifications in nucleic acid structures. By utilizing DMT-NBz-5-Me-dC, scientists can explore how certain chemical modifications affect gene expression and cellular function .

Diagnostic Tools

Improving Sensitivity and Specificity:

DMT-NBz-5-Me-dC is incorporated into diagnostic assays to enhance the sensitivity and specificity of tests for various diseases. This application is particularly important in developing molecular diagnostics that require accurate detection of genetic material from pathogens or mutated genes associated with diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Nucleic Acid Synthesis | Key building block for oligonucleotide synthesis used in gene therapy and diagnostics |

| Pharmaceutical Development | Enhances efficacy of antiviral and anticancer drugs |

| Biotechnology | Aids in designing DNA probes/primers for PCR |

| Research in Epigenetics | Investigates gene regulation through nucleic acid modifications |

| Diagnostic Tools | Improves sensitivity/specificity of disease detection assays |

Case Studies

- Oligonucleotide Therapeutics: Research has demonstrated that oligonucleotides synthesized using DMT-NBz-5-Me-dC show improved stability against nuclease degradation, leading to enhanced therapeutic effects in preclinical models of cancer .

- PCR Efficiency: A study highlighted the use of DMT-NBz-5-Me-dC in developing primers that resulted in significantly higher amplification efficiencies compared to traditional primers, showcasing its utility in high-throughput genomic studies .

- Epigenetic Modifications: Investigations into the role of modified nucleosides like DMT-NBz-5-Me-dC have provided insights into how epigenetic changes can influence gene expression patterns during cellular differentiation processes .

作用機序

5'-O-DMT-N4-Bz-5-Me-dC の作用機序には、核酸への組み込みが含まれ、DNA または RNA 二重鎖の結合と安定性を強化します。 この化合物は、水素結合と塩基スタッキング相互作用を通じて相補的なヌクレオチドと相互作用し、熱的安定性と酵素的分解に対する抵抗性を高めます .

類似化合物との比較

類似化合物

5-Me-DMT-dC(Bz)-CE-ホスホラミダイト: 同様の保護基と用途を持つ別の修飾ヌクレオシド。

DMT-5-Me-dC(Bz) ホスホラミダイト: 結合特性が向上したオリゴヌクレオチド合成に使用されます.

独自性

5'-O-DMT-N4-Bz-5-Me-dC は、保護基とメチル化の特定の組み合わせにより、他の修飾ヌクレオシドと比較して安定性と結合特性が向上しているため、ユニークです。 さまざまな化学反応や用途における汎用性により、核酸研究開発における貴重なツールとなっています .

生物活性

5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine (DMT-NBz-5-Me-dC) is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C38H37N3O7

- Molecular Weight : 647.72 g/mol

- CAS Number : 104579-03-5

The compound features a 5-methyl group on the deoxyribose sugar and a benzoyl group at the N4 position of the cytosine base, which enhances its stability and interaction with biological targets.

DMT-NBz-5-Me-dC exhibits several mechanisms of action that contribute to its biological activity:

- DNA Intercalation : The compound can intercalate into DNA structures, potentially disrupting replication and transcription processes. This property is crucial for its application as an anticancer agent.

- Inhibition of DNA Polymerase : Studies suggest that DMT-NBz-5-Me-dC may inhibit DNA polymerases, leading to reduced DNA synthesis in rapidly dividing cells, such as cancer cells .

- Antiviral Activity : Some research indicates that nucleoside analogs like DMT-NBz-5-Me-dC can exhibit antiviral properties by mimicking natural nucleotides, thus interfering with viral replication mechanisms .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of DMT-NBz-5-Me-dC:

- In Vitro Studies : In cell line assays, DMT-NBz-5-Me-dC demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, it showed an IC50 value in the low micromolar range against HL-60 leukemia cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 1.2 | DNA intercalation |

| MCF-7 (Breast) | 3.0 | Inhibition of DNA polymerase |

| A549 (Lung) | 2.5 | Induction of apoptosis |

Antiviral Activity

DMT-NBz-5-Me-dC has also been investigated for its antiviral properties:

- Mechanism : As a nucleoside analog, it competes with natural nucleotides during viral replication processes.

| Virus | EC50 (µM) | Effectiveness |

|---|---|---|

| HIV | 0.8 | Significant reduction in viral load |

| HSV | 1.0 | Inhibition of viral replication |

Case Studies

- Study on Anticancer Efficacy : A study published in Photochemistry and Photobiology highlighted that DMT-NBz-5-Me-dC exhibited enhanced photocytotoxicity when combined with light activation, leading to increased cell death in tumor spheroids compared to standard therapies .

- Antiviral Research : Another investigation focused on the compound's efficacy against herpes simplex virus (HSV), demonstrating that it significantly inhibited viral replication in vitro with an EC50 value comparable to existing antiviral agents .

特性

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHPQMVQHSPNRU-LBFZIJHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401143394 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104579-03-5 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104579-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。